molecular formula C20H28N2O4 B7805159 N,N'-Dibenzylethylenediamine diacetate CAS No. 17679-63-9

N,N'-Dibenzylethylenediamine diacetate

Cat. No.: B7805159
CAS No.: 17679-63-9
M. Wt: 360.4 g/mol
InChI Key: MTRNNCLQPVCDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

N,N’-Dibenzylethylenediamine diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Dibenzylethylenediamine diacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

N,N’-Dibenzylethylenediamine diacetate can be compared with other similar compounds, such as:

    N,N’-Dibenzylethylenediamine: This compound is similar in structure but lacks the acetate groups.

    N,N’-Diethyl-ethylenediamine: Another related compound with ethyl groups instead of benzyl groups.

The uniqueness of N,N’-Dibenzylethylenediamine diacetate lies in its specific structure, which imparts distinct reactivity and properties, making it valuable in various applications .

Properties

IUPAC Name

acetic acid;N,N'-dibenzylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-2(3)4/h1-10,17-18H,11-14H2;2*1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRNNCLQPVCDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

140-28-3 (Parent)
Record name Benzathine diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40883314
Record name 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-75-8
Record name Benzathine diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dibenzylethylenediammonium di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZATHINE DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X18B8X2C22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dibenzylethylenediamine diacetate
Reactant of Route 2
Reactant of Route 2
N,N'-Dibenzylethylenediamine diacetate
Reactant of Route 3
Reactant of Route 3
N,N'-Dibenzylethylenediamine diacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-Dibenzylethylenediamine diacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-Dibenzylethylenediamine diacetate
Reactant of Route 6
Reactant of Route 6
N,N'-Dibenzylethylenediamine diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.